molecular formula C50H78N4O14 B597556 Eliglustat tartrate CAS No. 104138-64-9

Eliglustat tartrate

Cat. No.: B597556
CAS No.: 104138-64-9
M. Wt: 959.188
InChI Key: KUBARPMUNHKBIQ-VTHUDJRQSA-N
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Description

Eliglustat Tartrate, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher disease type 1. This compound was discovered at the University of Michigan and developed by Genzyme Corp. It was approved by the FDA in August 2014. This compound functions as a glucosylceramide synthase inhibitor, reducing the accumulation of glucosylceramide in patients with Gaucher disease .

Preparation Methods

The preparation of Eliglustat Tartrate involves several synthetic routes and reaction conditions. One method involves the reaction of aminoethanol with aqueous sodium hydroxide, followed by coupling with palmitic acid N-hydroxysuccinimide ester to produce the free base of Eliglustat. This is then converted to the tartrate salt by reacting with L-tartaric acid . Another method involves the reaction of Eliglustat di-p-toluoyl-D-tartrate salt with a suitable base in the presence of a solvent to provide the free base, which is then converted to the tartrate salt .

Chemical Reactions Analysis

Eliglustat Tartrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, palmitic acid N-hydroxysuccinimide ester, and L-tartaric acid. The major products formed from these reactions include the free base of Eliglustat and its tartrate salt .

Scientific Research Applications

Eliglustat Tartrate has a wide range of scientific research applications. In medicine, it is primarily used for the treatment of Gaucher disease type 1. It acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, thereby reducing the accumulation of glucosylceramide in patients . In chemistry, this compound is used as a model compound for studying glucosylceramide synthase inhibitors. In biology, it is used to study the effects of glucosylceramide accumulation on cellular functions .

Mechanism of Action

Eliglustat Tartrate exerts its effects by selectively inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide. By inhibiting this enzyme, this compound reduces the rate of glucosylceramide synthesis, thereby preventing its accumulation in patients with Gaucher disease type 1. This reduction in glucosylceramide levels alleviates the clinical manifestations of the disease .

Comparison with Similar Compounds

Eliglustat Tartrate is unique among glucosylceramide synthase inhibitors due to its high selectivity and potency. Similar compounds include miglustat and imiglucerase, which are also used for the treatment of Gaucher disease. this compound offers the advantage of oral administration and a favorable safety profile compared to these other treatments .

Properties

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBARPMUNHKBIQ-VTHUDJRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H78N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239166
Record name Eliglustat tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928659-70-5
Record name Eliglustat tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eliglustat tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELIGLUSTAT TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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